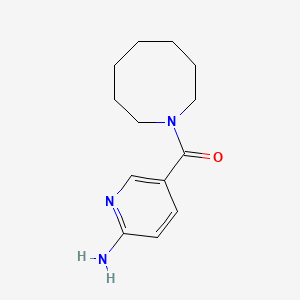
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone, also known as APAM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. APAM is a selective inhibitor of the Kv1.3 potassium channel, which plays a crucial role in the activation of T-cells in the immune system. In
Mécanisme D'action
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone selectively inhibits the Kv1.3 potassium channel, which is predominantly expressed in T-cells. The inhibition of this channel leads to the suppression of T-cell activation, as the Kv1.3 potassium channel plays a crucial role in the activation of T-cells. The inhibition of the Kv1.3 potassium channel has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The selective inhibition of the Kv1.3 potassium channel by (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In T-cells, the inhibition of the Kv1.3 potassium channel leads to the suppression of cytokine production and T-cell proliferation. In cancer cells, the inhibition of the Kv1.3 potassium channel leads to the induction of apoptosis and the suppression of cancer cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has a number of advantages for lab experiments, including its selectivity for the Kv1.3 potassium channel and its ability to cross the blood-brain barrier. However, (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage.
Orientations Futures
There are a number of future directions for research on (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone. One area of research is the development of more potent and selective inhibitors of the Kv1.3 potassium channel. Another area of research is the investigation of the potential applications of (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone.
Méthodes De Synthèse
The synthesis of (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone involves the reaction of 6-aminopyridine with 1,3-dibromopropane, followed by the reduction of the resulting 6-(azocan-1-yl)pyridin-3-amine with sodium borohydride. The final step involves the reaction of the resulting 6-(azocan-1-yl)pyridin-3-amine with methyl isocyanate to produce (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone.
Applications De Recherche Scientifique
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has been extensively studied for its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. The selective inhibition of the Kv1.3 potassium channel by (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has been shown to suppress the activation of T-cells, which play a key role in the pathogenesis of autoimmune diseases. (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has also been studied for its potential use in cancer treatment, as the Kv1.3 potassium channel has been shown to play a role in the proliferation and migration of cancer cells.
Propriétés
IUPAC Name |
(6-aminopyridin-3-yl)-(azocan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12-7-6-11(10-15-12)13(17)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFBPIDWQFIBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
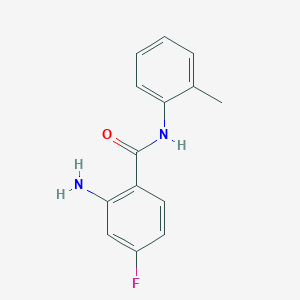
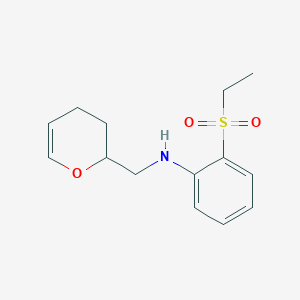
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)
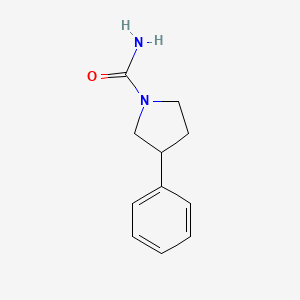
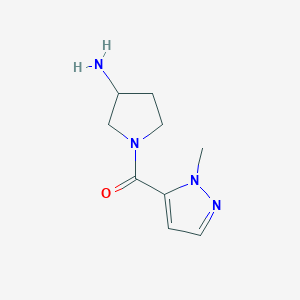

![3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)

![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7554497.png)